

Introduction: The Significance of 4,6-dihydroxy-5-nitropyrimidine

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Compound of Interest

Compound Name: 5-Nitropyrimidine-4,6(1H,5H)-dione

Cat. No.: B12360009

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4,6-dihydroxy-5-nitropyrimidine is a heterocyclic compound of significant interest in biochemical and pharmaceutical research. As a derivative of 4,6-dihydroxypyrimidine, it belongs to a class of molecules that includes biologically important structures like barbituric acid.[1] The introduction of a nitro group at the 5-position drastically alters the electronic properties of the pyrimidine ring, influencing its reactivity and potential as a bioactive agent. Notably, 4,6-dihydroxy-5-nitropyrimidine has been identified as an inhibitor of thymidine phosphorylase and a selective inhibitor of 4-nitrophenol glucuronidation, highlighting its potential in modulating enzymatic pathways.[2]

A critical aspect of this molecule is its potential for prototropic tautomerism, existing in equilibrium between dihydroxy, keto-enol, and diketo forms.[3] This structural ambiguity necessitates a multi-faceted spectroscopic approach for unambiguous characterization. This guide details the core spectroscopic techniques—FT-IR, NMR, UV-Vis, and Mass Spectrometry—required to confirm its molecular structure and purity.

Physicochemical Properties

A summary of the key physicochemical properties provides a foundational reference for experimental design.

Property	Value	Source(s)
CAS Number	2164-83-2	[4][5]
Molecular Formula	C ₄ H ₃ N ₃ O ₄	[4][5]
Molecular Weight	157.08 g/mol	[4][5]
Appearance	Pale yellow to yellow solid	[6]
Purity	Commercially available up to 98%	[5]
Solubility	Sparingly soluble in DMSO	[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale for FT-IR Analysis

FT-IR spectroscopy is an indispensable first-pass technique for confirming the presence of key functional groups within a molecule. For 4,6-dihydroxy-5-nitropyrimidine, its utility lies in the direct identification of the hydroxyl (-OH), amine/amide (N-H, from tautomeric forms), carbonyl (C=O, from keto tautomers), nitro (-NO₂), and pyrimidine ring (C=N, C=C) vibrations. The resulting spectrum provides a unique molecular fingerprint that verifies the gross structural features.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

While analysis in a KBr pellet is a valid method,^{[7][8]} modern laboratories often prefer ATR for its speed and minimal sample preparation.

Materials:

- 4,6-dihydroxy-5-nitropyrimidine sample (solid powder)
- Spatula

- Isopropanol or acetone for cleaning
- Lint-free wipes

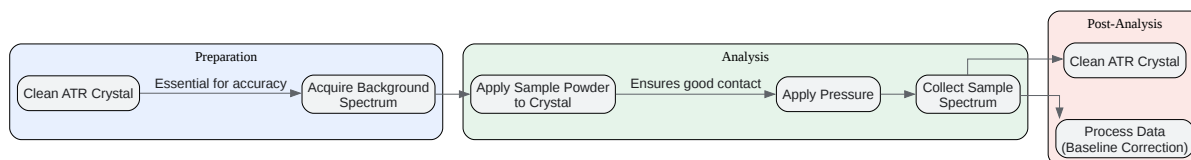
Instrumentation:

- FT-IR Spectrometer equipped with a diamond ATR accessory (e.g., Avatar 360 FTIR).[7][8]

Procedure:

- **Background Scan:** Ensure the ATR crystal is immaculately clean. Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.
- **Sample Application:** Place a small amount (1-2 mg) of the 4,6-dihydroxy-5-nitropyrimidine powder onto the center of the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality, low-intensity spectra.
- **Data Acquisition:** Collect the sample spectrum. A typical setting involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
- **Cleaning:** After analysis, release the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly with a solvent-moistened wipe.

DOT Diagram: FT-IR Workflow



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Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Interpretation of Expected FT-IR Data

The FT-IR spectrum is expected to display a complex but informative pattern arising from its various functional groups and tautomeric forms. The following table outlines the predicted absorption bands based on established group frequencies for pyrimidine derivatives.[9]

Wavenumber (cm ⁻¹)	Vibration Type	Expected Intensity	Rationale and Commentary
3500 - 3200	O-H Stretch	Broad, Strong	Indicates the presence of hydroxyl groups. Broadening is due to intermolecular hydrogen bonding, a common feature in the solid state.
3400 - 3200	N-H Stretch	Broad, Medium	Arises from the N-H bonds in the pyrimidine ring, particularly prominent in the keto-amide tautomeric forms. This band often overlaps with the O-H stretch.
1720 - 1650	C=O Stretch (Amide I)	Strong	A strong indicator of the keto tautomer (pyrimidinedione) form. The presence of multiple bands in this region could suggest different carbonyl environments.
1650 - 1550	C=N / C=C Stretch	Medium to Strong	These are characteristic ring stretching vibrations of the pyrimidine core. Their exact position is sensitive to substitution.
1550 - 1520	NO ₂ Asymmetric Stretch	Strong	A highly characteristic and strong absorption band confirming the

presence of the nitro group.[9]

1380 - 1340	NO ₂ Symmetric Stretch	Strong	The second key band for the nitro group. The presence of both strong symmetric and asymmetric stretches is definitive proof.[9]
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1350 - 1200	C-N Stretch	Medium	Associated with the C-N bonds within the pyrimidine ring.
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1250 - 1050	C-O Stretch	Medium	Arises from the C-O single bond of the hydroxyl group in the enol tautomer.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for NMR Analysis

NMR spectroscopy provides the most definitive structural information by mapping the carbon-hydrogen framework of the molecule.

- ¹H NMR: Identifies the number of unique proton environments, their chemical shifts (indicating the electronic environment), and their coupling interactions. For this molecule, it is primarily used to observe the lone proton on the pyrimidine ring.
- ¹³C NMR: Determines the number of unique carbon atoms and their hybridization state (C=C, C=O, etc.). It is essential for confirming the carbon backbone of the pyrimidine ring.

Experimental Protocol: ¹H and ¹³C NMR

Materials:

- 4,6-dihydroxy-5-nitropyrimidine sample (5-10 mg for ¹H, 20-30 mg for ¹³C)

- Deuterated solvent: Dimethyl sulfoxide- d_6 (DMSO- d_6) is a suitable choice due to the compound's reported solubility and its ability to exchange with labile -OH and -NH protons.[3][6]
- NMR tube (5 mm diameter)
- Pipettes

Instrumentation:

- High-field NMR Spectrometer (e.g., 300 MHz or higher)[8]

Procedure:

- Sample Preparation: Accurately weigh the sample and dissolve it in ~0.6-0.7 mL of DMSO- d_6 directly in a clean, dry vial before transferring to the NMR tube. Ensure complete dissolution.
- Instrument Setup: Insert the sample into the spectrometer. The instrument is then tuned and the magnetic field homogeneity is optimized (shimming) for the specific sample.
- ^1H NMR Acquisition:
 - Acquire a standard single-pulse ^1H spectrum.
 - The broad signals from O-H and N-H protons (which will exchange with residual water in the solvent) are expected. A very broad, low-intensity peak for these labile protons will likely be observed.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans is required compared to ^1H NMR due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed. Phase and baseline corrections are applied to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak (DMSO at ~2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

Interpretation of Expected NMR Data

^1H NMR Spectrum (Predicted in DMSO- d_6):

- ~8.0 - 9.0 ppm (Singlet, 1H): This signal corresponds to the single proton at the C2 position of the pyrimidine ring. Its appearance as a singlet is due to the absence of adjacent protons. The chemical shift is expected to be significantly downfield (deshielded) due to the electron-withdrawing effects of the two ring nitrogens and the nitro group.
- ~10.0 - 13.0 ppm (Broad Singlet, 2H): This very broad signal represents the two acidic protons from the hydroxyl (-OH) or amide (N-H) groups. The broadness is a result of chemical exchange with the solvent and hydrogen bonding. Its integration may not be precise.

^{13}C NMR Spectrum (Predicted in DMSO- d_6): Due to the molecule's symmetry, only three distinct carbon signals are expected for the pyrimidine ring.

- ~160 - 170 ppm: Corresponds to the C4 and C6 carbons. These carbons are attached to electronegative oxygen/nitrogen atoms and are part of a carbonyl/enol system, hence their downfield shift.
- ~145 - 155 ppm: Assigned to the C2 carbon, which is situated between two nitrogen atoms.
- ~120 - 130 ppm: This signal would correspond to the C5 carbon, which is directly attached to the electron-withdrawing nitro group.

UV-Visible (UV-Vis) Spectroscopy

Rationale for UV-Vis Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophoric system. The pyrimidine ring, substituted with electron-donating hydroxyl groups and a powerful electron-withdrawing nitro group, creates a conjugated system that absorbs light in the UV region. This technique is particularly sensitive to changes in pH and solvent polarity, making it useful for studying protonation events.^{[1][7]}

Experimental Protocol: Solution UV-Vis

Materials:

- 4,6-dihydroxy-5-nitropyrimidine sample
- Spectroscopic grade solvent (e.g., ethanol, water, or buffered solutions)
- Quartz cuvettes (1 cm path length)

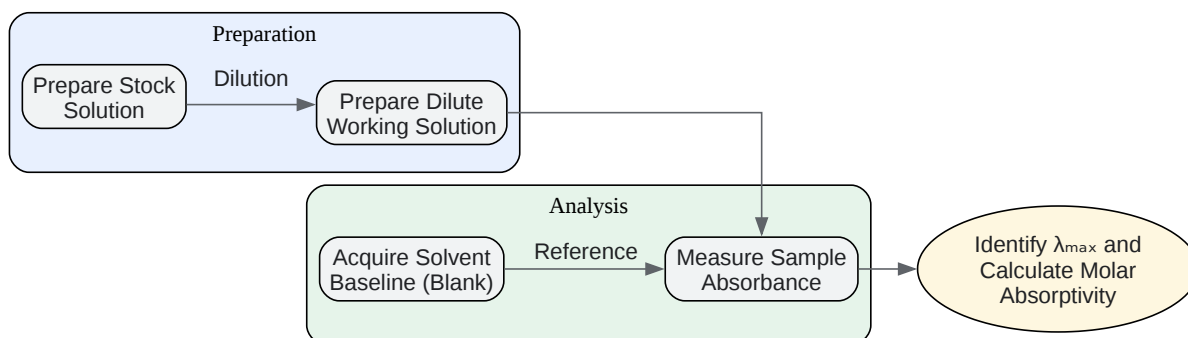
Instrumentation:

- Dual-beam UV-Vis Spectrophotometer (e.g., Specord M-40)[8]

Procedure:

- **Stock Solution:** Prepare a stock solution of known concentration by accurately weighing the sample and dissolving it in a precise volume of the chosen solvent.
- **Working Solution:** Prepare a dilute working solution from the stock to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
- **Blanking:** Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Use this to zero the instrument (acquire a baseline).
- **Sample Measurement:** Rinse and fill another cuvette with the sample working solution and place it in the sample beam path.
- **Spectrum Acquisition:** Scan the sample across a relevant wavelength range (e.g., 200 - 400 nm). The wavelength of maximum absorbance (λ_{max}) is recorded.

DOT Diagram: UV-Vis Workflow



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Caption: Workflow for obtaining a quantitative UV-Vis spectrum.

Interpretation of UV-Vis Data

Studies on closely related 2-substituted-6-hydroxy-5-nitropyrimidin-4(3H)-ones show that the nitro group causes a shift of absorption maxima to longer wavelengths compared to the unsubstituted parent compound.[1] In various concentrations of sulfuric acid, these nitro derivatives exhibit complex spectral changes. For instance, 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one shows distinct spectra in solutions ranging from 6.7% to 95.9% H_2SO_4 . [7] The presence of the conjugated system with powerful auxochromic (-OH) and anti-auxochromic (-NO₂) groups is expected to result in strong absorption bands corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions. The exact λ_{\max} will be highly dependent on the solvent and pH due to tautomerism and protonation of the ring nitrogens.[1][10]

Mass Spectrometry (MS)

Rationale for MS Analysis

Mass spectrometry is the definitive technique for confirming the molecular weight of 4,6-dihydroxy-5-nitropyrimidine. High-Resolution Mass Spectrometry (HRMS) can further provide its elemental composition with high accuracy, leaving no doubt as to the molecular formula. The

choice of ionization technique is critical; electrospray ionization (ESI) is ideal for this polar, protic molecule.

Experimental Protocol: ESI-MS

Materials:

- 4,6-dihydroxy-5-nitropyrimidine sample
- High-purity solvents (e.g., methanol, acetonitrile, water)
- Volatile acid or base (e.g., formic acid or ammonium hydroxide) to aid ionization

Instrumentation:

- Mass spectrometer with an ESI source (e.g., Thermo Finnigan Surveyor MSQ)[7][8]

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode ($[M+H]^+$), or ammonium hydroxide for deprotonation in negative ion mode ($[M-H]^-$).
- **Direct Infusion:** The sample solution is introduced into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) via a syringe pump.
- **Ionization:** A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions are formed and enter the mass analyzer.
- **Mass Analysis:** The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Data Acquisition:** A mass spectrum is recorded, plotting ion intensity versus m/z . Both positive and negative ion modes should be run to gather comprehensive data.

Interpretation of Expected Mass Spectra

Given the molecular weight of 157.08, the expected m/z values for the molecular ions are:

- Positive Ion Mode (ESI+): An intense signal is expected at m/z 158.09 corresponding to the protonated molecule, $[C_4H_3N_3O_4 + H]^+$.
- Negative Ion Mode (ESI-): An intense signal is expected at m/z 156.07 corresponding to the deprotonated molecule, $[C_4H_3N_3O_4 - H]^-$.

HRMS would confirm the elemental composition. For $[M+H]^+$, the calculated exact mass is 158.0199, and for $[M-H]^-$, it is 156.0049. Observing these masses with low ppm error in an HRMS experiment provides unequivocal confirmation of the molecular formula $C_4H_3N_3O_4$.

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique is sufficient for complete characterization. The power of this analytical workflow lies in the integration of all spectroscopic data.

- MS confirms the correct molecular weight (157.08) and formula ($C_4H_3N_3O_4$).
- FT-IR confirms the presence of the required functional groups: -OH, pyrimidine ring, and the critical -NO₂ group.
- ¹³C NMR confirms the presence of the three unique carbon environments of the pyrimidine core.
- ¹H NMR confirms the presence of the single, isolated proton on the ring and the labile hydroxy/amide protons.
- UV-Vis confirms the presence of the expected chromophoric system and provides a quantitative measure of concentration.

When the data from all five techniques are consistent with the proposed structure, the identity and purity of 4,6-dihydroxy-5-nitropyrimidine are confirmed with a high degree of scientific certainty.

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